molecular formula C8H5NO4 B135934 3-Nitrobenzo[b]furan-5-ol CAS No. 126318-27-2

3-Nitrobenzo[b]furan-5-ol

Cat. No. B135934
CAS RN: 126318-27-2
M. Wt: 179.13 g/mol
InChI Key: ZQPBTBWGCWHIGU-UHFFFAOYSA-N
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Description

3-Nitrobenzo[b]furan-5-ol is a chemical compound that belongs to the class of nitrobenzofurans. These compounds are known for their interesting chemical properties and potential applications in various fields, including pharmaceuticals and materials science. The nitro group attached to the benzofuran moiety significantly alters the chemical behavior of the molecule, making it a valuable substrate for further chemical transformations.

Synthesis Analysis

The synthesis of nitrobenzofurans, including this compound, has been a subject of research due to their importance in organic chemistry. One method involves the electrophilic nitration of unsubstituted benzofurans, which is a key step in the synthesis of 3-nitrobenzofurans . Another approach for synthesizing 5-nitro-2,3-dihydrobenzo[b]furans, which are closely related to this compound, starts from 2-methylene-triethyl-ammonio-4-nitrophenolat and 2-chloro-1,3-dicarbonyl compounds. This one-step procedure has been shown to be effective, and the structure of the resulting compounds was confirmed by chemical analysis and 13C NMR spectroscopy .

Molecular Structure Analysis

The molecular structure of compounds similar to this compound has been studied using various analytical techniques. For instance, the crystal and molecular structure of a related compound, the hydroxytriphenylphosphonium salt of 4-imino-8-aci-nitrobenzo[1,2-c:4,5-c']difurazan, was determined by three-dimensional X-ray structure analysis. This analysis revealed significant details about the bond lengths and the non-benzenoid nature of the C6 ring in the molecule . Although not directly about this compound, this study provides insight into the structural aspects of nitrobenzofuran derivatives.

Chemical Reactions Analysis

The presence of both nitro and hydroxy groups in this compound makes it a versatile reactant in chemical reactions. The nitro group can undergo various transformations, such as reduction to amino groups or participation in electrophilic aromatic substitution reactions. The hydroxy group can be involved in reactions typical for phenols, such as esterification or etherification. The review of methods for the preparation of 3-nitrobenzofurans highlights the importance of these compounds as substrates for the dearomatization of the furan ring, which is a valuable transformation in synthetic chemistry .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of this compound are not detailed in the provided papers, the general properties of nitrobenzofurans can be inferred. These compounds are likely to exhibit moderate to low solubility in water due to the presence of the nitro group, and their solubility can be enhanced in organic solvents. The nitro group also contributes to the acidity of the hydroxy group, potentially making it a stronger acid than typical phenols. The chemical stability of this compound would depend on the conditions, as the nitro group can be sensitive to reductive environments.

Scientific Research Applications

Environmental Pollutants and Formation Mechanisms

Research on polychlorinated dibenzo-p-dioxins and polychlorinated dibenzofurans (PCDD/Fs), which are structurally related to 3-Nitrobenzo[b]furan-5-ol, has provided insights into their formation, chlorination, dechlorination, and destruction mechanisms. These compounds are persistent organic pollutants generated in thermal and combustion processes, posing significant environmental and health risks due to their toxicity and bioaccumulation potential. Understanding their formation and destruction pathways is crucial for mitigating their environmental impact (Altarawneh et al., 2009).

Photosensitive Protecting Groups in Synthetic Chemistry

Nitrobenzo derivatives, such as this compound, can be utilized as photosensitive protecting groups in synthetic chemistry. The use of photosensitive groups, including nitrobenzyl and nitrophenyl derivatives, shows promise in developing novel synthetic routes and methodologies. These groups enable selective protection and deprotection strategies under light irradiation, facilitating complex organic syntheses (Amit et al., 1974).

Biomass Conversion to Value-added Products

Derivatives of furan compounds, like this compound, play a role in the valorization of biomass into valuable chemicals and fuels. For instance, 5-Hydroxymethylfurfural (HMF), a key biomass-derived platform chemical, and its derivatives, including furan-based compounds, are pivotal in the production of polymers, functional materials, and biofuels. This research highlights the potential of furan derivatives in sustainable chemistry and the bioeconomy, underscoring their role in transitioning away from fossil fuels (Chernyshev et al., 2017).

Sensing Applications

Furan derivatives, including those related to this compound, have been explored for their sensing applications, particularly in detecting nitroaromatic and nitramine explosives. Luminescent micelles incorporating furan derivatives can act as chemical sensors for hazardous materials, showcasing the versatility of furan compounds in environmental monitoring and safety (Paria et al., 2022).

Safety and Hazards

3-Nitrobenzo[b]furan-5-ol may cause skin and eye irritation. It may be harmful if absorbed through the skin, swallowed, or inhaled .

Future Directions

3-Nitrobenzofurans, including 3-Nitrobenzo[b]furan-5-ol, attract interest as objects for research due to their unique reactivity and potential applications in various fields . They have been found to have various types of biological activity, for example, antibacterial, antiviral, and analgesic . Therefore, future research could focus on exploring these properties further and developing new applications for this compound.

properties

IUPAC Name

3-nitro-1-benzofuran-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO4/c10-5-1-2-8-6(3-5)7(4-13-8)9(11)12/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQPBTBWGCWHIGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)C(=CO2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00383921
Record name 3-nitrobenzo[b]furan-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00383921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

126318-27-2
Record name 3-nitrobenzo[b]furan-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00383921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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